molecular formula C17H18ClNO2S B14405395 2-Chloro-N-(4-methoxyphenyl)-2-methyl-3-(phenylsulfanyl)propanamide CAS No. 87568-28-3

2-Chloro-N-(4-methoxyphenyl)-2-methyl-3-(phenylsulfanyl)propanamide

Cat. No.: B14405395
CAS No.: 87568-28-3
M. Wt: 335.8 g/mol
InChI Key: BNKPKZYKNVSJCH-UHFFFAOYSA-N
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Description

2-Chloro-N-(4-methoxyphenyl)-2-methyl-3-(phenylsulfanyl)propanamide is an organic compound with a complex structure that includes a chloro group, a methoxyphenyl group, a methyl group, and a phenylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(4-methoxyphenyl)-2-methyl-3-(phenylsulfanyl)propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methoxyaniline with chloroacetyl chloride to form 2-chloro-N-(4-methoxyphenyl)acetamide. This intermediate is then reacted with 2-methyl-3-(phenylsulfanyl)propanoyl chloride under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(4-methoxyphenyl)-2-methyl-3-(phenylsulfanyl)propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while reduction may yield alkanes or alcohols.

Scientific Research Applications

2-Chloro-N-(4-methoxyphenyl)-2-methyl-3-(phenylsulfanyl)propanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(4-methoxyphenyl)-2-methyl-3-(phenylsulfanyl)propanamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N-(4-methoxyphenyl)nicotinamide: This compound has a similar structure but with a nicotinamide group instead of a propanamide group.

    2-Chloro-N-(2-methoxyphenyl)-4,4-dimethyl-3-oxopentanamide: This compound has a similar structure but with different substituents on the aromatic ring and a different amide group.

Uniqueness

2-Chloro-N-(4-methoxyphenyl)-2-methyl-3-(phenylsulfanyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields.

Properties

CAS No.

87568-28-3

Molecular Formula

C17H18ClNO2S

Molecular Weight

335.8 g/mol

IUPAC Name

2-chloro-N-(4-methoxyphenyl)-2-methyl-3-phenylsulfanylpropanamide

InChI

InChI=1S/C17H18ClNO2S/c1-17(18,12-22-15-6-4-3-5-7-15)16(20)19-13-8-10-14(21-2)11-9-13/h3-11H,12H2,1-2H3,(H,19,20)

InChI Key

BNKPKZYKNVSJCH-UHFFFAOYSA-N

Canonical SMILES

CC(CSC1=CC=CC=C1)(C(=O)NC2=CC=C(C=C2)OC)Cl

Origin of Product

United States

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